molecular formula C12H15N3O B3479353 2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B3479353
M. Wt: 217.27 g/mol
InChI Key: ZHMDPINLJQISIJ-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a bicyclic heterocyclic compound featuring a quinazolinone core fused with a dihydroquinazoline ring. This compound is part of a broader class of 7,8-dihydroquinazolin-5(6H)-one derivatives, which are studied for their kinase and monoamine oxidase (MAO) inhibitory properties .

Properties

IUPAC Name

2-pyrrolidin-1-yl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c16-11-5-3-4-10-9(11)8-13-12(14-10)15-6-1-2-7-15/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMDPINLJQISIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C3C(=N2)CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with pyrrolidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinazolinone core, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Insights

  • Substituent Impact on Bioactivity: The 2-phenyl analog () demonstrates potent MAO inhibition (Ki ~0.1–0.5 µM) and selectivity for MAO-B over MAO-A, attributed to hydrophobic interactions with the enzyme’s active site. The phenyl group enhances π-π stacking, while the quinazolinone core stabilizes binding . The pyrrolidin-1-yl group in the target compound may balance lipophilicity and solubility, though activity data remain sparse .
  • Positional Modifications :

    • Substitution at C7 (e.g., 5-methylfuryl in ) alters steric hindrance and electronic properties, impacting cellular permeability and toxicity profiles .

Biological Activity

2-(Pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one, with the CAS number 302899-47-4, is a heterocyclic compound that has attracted attention due to its diverse biological activities. This compound features a quinazolinone core, which is known for its potential therapeutic applications in various fields, including neuroprotection and anti-inflammatory treatments.

  • Molecular Formula: C12H15N3O
  • Molecular Weight: 217.27 g/mol
  • Boiling Point: Approximately 423.3 °C (predicted)
  • Density: 1.250 g/cm³ (predicted)
  • pKa: 2.32 (predicted) .

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets and pathways, including:

  • Inhibition of the NF-kB inflammatory pathway.
  • Reduction of endoplasmic reticulum stress.
    These interactions suggest potential roles in modulating inflammatory responses and protecting neuronal cells from damage .

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties, potentially beneficial for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to inhibit oxidative stress and inflammation contributes to its neuroprotective effects .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation through the modulation of pro-inflammatory cytokines. Studies suggest that it may lower levels of TNF-alpha and IL-6, which are critical mediators in inflammatory processes .

Case Studies and Research Findings

StudyFindings
Neuroprotection Study In vitro studies demonstrated that this compound significantly reduced neuronal apoptosis induced by oxidative stress .
Anti-inflammatory Study Animal models showed that treatment with the compound led to a marked decrease in inflammatory markers and improved recovery in models of acute inflammation .
Mechanistic Insights Investigations into the molecular pathways revealed that the compound's action involves modulation of the NF-kB signaling pathway, leading to decreased expression of inflammatory genes .

Comparative Analysis with Similar Compounds

Comparative studies have been conducted to evaluate the efficacy of this compound against similar compounds.

CompoundBiological ActivityMechanism
7-Methyl-7,8-dihydroquinazolin-5(6H)-one Neuroprotective and anti-inflammatorySimilar NF-kB inhibition
Quinazolinone Derivatives Varying degrees of anti-cancer activityDifferent targeting mechanisms

This comparison highlights the unique structural features of this compound that contribute to its distinct biological activities .

Q & A

Q. Basic

  • Spectroscopic techniques :
    • NMR (1H/13C) to confirm substituent positions and stereochemistry .
    • FT-IR to identify functional groups (e.g., carbonyl at ~1680 cm⁻¹) .
  • Mass spectrometry (HRMS) for molecular weight validation .
  • X-ray crystallography (if crystalline) to resolve 3D conformation and hydrogen-bonding networks .

What methodologies are recommended for evaluating the compound's biological activity, and how can contradictory data across studies be resolved?

Q. Advanced

  • In vitro assays :
    • Enzyme inhibition : Use kinetic assays (e.g., fluorometric or colorimetric) to measure IC50 values against targets like kinases or proteases .
    • Cell viability assays (MTT/XTT) to assess cytotoxicity .
  • Data reconciliation :
    • Compare solvent systems (DMSO vs. aqueous buffers) that may affect compound solubility and activity .
    • Validate target specificity using CRISPR/Cas9 knockouts or competitive binding assays to rule off-target effects .

How should experimental designs be structured to assess the compound's pharmacological efficacy and toxicity?

Q. Advanced

  • In vivo models :
    • Use randomized block designs with control groups (vehicle, positive control) to minimize bias .
    • Dose-response studies (e.g., 10–100 mg/kg) in rodent models to establish therapeutic index .
  • Toxicity screening :
    • Acute toxicity : OECD Guideline 423 for LD50 determination.
    • Subchronic studies : 28-day exposure with histopathological analysis .

What strategies can address discrepancies in reported biological activity between similar quinazolinone derivatives?

Q. Advanced

  • Structural-activity relationship (SAR) analysis :
    • Compare substituent effects (e.g., pyrrolidine vs. piperidine) on target binding using molecular docking .
    • Quantify lipophilicity (logP) via HPLC to correlate with membrane permeability differences .
  • Meta-analysis : Pool data from multiple studies to identify trends in potency or selectivity .

How can reaction conditions be optimized to scale up synthesis while maintaining stereochemical integrity?

Q. Advanced

  • Flow chemistry : Continuous reactors improve heat/mass transfer and reduce side reactions .
  • Catalyst screening : Test Pd/Cu complexes or organocatalysts to enhance enantioselectivity .
  • DoE (Design of Experiments) : Use factorial designs to optimize variables (temperature, solvent ratio, catalyst loading) .

What computational tools are suitable for predicting the compound's interaction with biological targets?

Q. Advanced

  • Molecular docking (AutoDock Vina, Schrödinger) : Simulate binding modes to receptors (e.g., GPCRs or kinases) .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100+ ns trajectories .
  • QSAR models : Train algorithms on quinazolinone datasets to predict ADMET properties .

What mechanistic insights can be gained from studying the compound's reactivity under varying pH conditions?

Q. Advanced

  • pH-dependent stability :
    • Conduct hydrolysis studies at pH 1–10 to identify degradation products (HPLC-MS) .
    • Correlate protonation states (via pKa calculations) with catalytic activity in enzymatic assays .
  • Reaction kinetics : Use stopped-flow spectroscopy to monitor intermediate formation in acidic/basic media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one
Reactant of Route 2
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2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

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